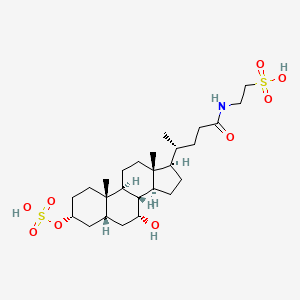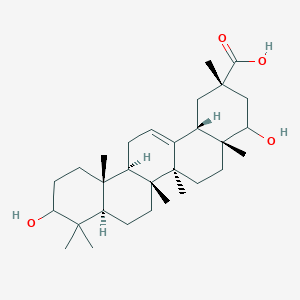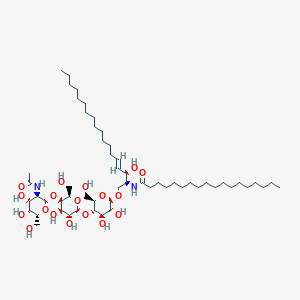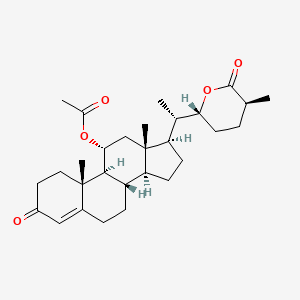
Taurochenodeoxycholate-3-sulfate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Taurochenodeoxycholate-3-sulfate is a bile acid conjugate that plays a significant role in the emulsification of lipids in the bile. It is a derivative of taurochenodeoxycholic acid, which is naturally produced in the liver. This compound is involved in various physiological processes, including the reduction of cholesterol formation and the facilitation of bile secretion.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Taurochenodeoxycholate-3-sulfate can be synthesized through chemical reactions involving taurochenodeoxycholic acid. The synthesis typically involves the sulfonation of taurochenodeoxycholic acid at the 3-position. This process can be achieved using reagents such as sulfur trioxide or chlorosulfonic acid under controlled conditions to ensure the selective sulfonation of the hydroxyl group at the 3-position .
Industrial Production Methods
Industrial production of this compound involves large-scale chemical synthesis processes. These processes are designed to optimize yield and purity while minimizing production costs. The industrial synthesis typically employs automated reactors and precise control of reaction parameters to ensure consistent product quality .
Análisis De Reacciones Químicas
Types of Reactions
Taurochenodeoxycholate-3-sulfate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfonate group to a sulfide.
Substitution: The sulfonate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives of this compound. These products can have different biological and chemical properties, making them useful in various applications .
Aplicaciones Científicas De Investigación
Taurochenodeoxycholate-3-sulfate has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: The compound is studied for its role in bile acid metabolism and its effects on cellular processes.
Medicine: this compound is investigated for its potential therapeutic effects in reducing cholesterol levels and its role in bile secretion.
Mecanismo De Acción
Taurochenodeoxycholate-3-sulfate exerts its effects primarily through its role as a bile acid conjugate. It emulsifies lipids in the bile, facilitating their digestion and absorption. The compound also reduces cholesterol formation in the liver by inhibiting key enzymes involved in cholesterol biosynthesis. Additionally, it increases bile secretion from the liver and promotes bile discharge into the duodenum .
Comparación Con Compuestos Similares
Similar Compounds
Glycochenodeoxycholate-3-sulfate: Another bile acid conjugate with similar properties and functions.
Chenodeoxycholate-3-glucuronide: A glucuronide conjugate of chenodeoxycholic acid with similar physiological roles.
Taurocholate: A bile acid conjugate with a similar structure but different functional groups.
Uniqueness
Taurochenodeoxycholate-3-sulfate is unique due to its specific sulfonation at the 3-position, which imparts distinct chemical and biological properties. This selective sulfonation enhances its solubility and stability, making it particularly useful in various research and industrial applications .
Propiedades
Fórmula molecular |
C26H45NO9S2 |
|---|---|
Peso molecular |
579.8 g/mol |
Nombre IUPAC |
2-[[(4R)-4-[(3R,5R,7R,8R,9S,10S,13R,14S,17R)-7-hydroxy-10,13-dimethyl-3-sulfooxy-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonic acid |
InChI |
InChI=1S/C26H45NO9S2/c1-16(4-7-23(29)27-12-13-37(30,31)32)19-5-6-20-24-21(9-11-26(19,20)3)25(2)10-8-18(36-38(33,34)35)14-17(25)15-22(24)28/h16-22,24,28H,4-15H2,1-3H3,(H,27,29)(H,30,31,32)(H,33,34,35)/t16-,17+,18-,19-,20+,21+,22-,24+,25+,26-/m1/s1 |
Clave InChI |
GLVWZDCWCRWVFM-BJLOMENOSA-N |
SMILES |
CC(CCC(=O)NCCS(=O)(=O)O)C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)OS(=O)(=O)O)C)O)C |
SMILES isomérico |
C[C@H](CCC(=O)NCCS(=O)(=O)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@@H](C[C@H]4[C@@]3(CC[C@H](C4)OS(=O)(=O)O)C)O)C |
SMILES canónico |
CC(CCC(=O)NCCS(=O)(=O)O)C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)OS(=O)(=O)O)C)O)C |
Sinónimos |
taurochenodeoxycholate-3-sulfate taurochenodeoxycholate-3-sulfate conjugate TCDCS |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![Cabazitaxel-[d6]](/img/structure/B1259552.png)


![[3-[(2R,6S)-2,6-dimethylpiperidin-1-yl]-4H-oxadiazol-3-ium-5-ylidene]azanide](/img/structure/B1259558.png)

